molecular formula C9H7NO2S B2675161 6-(methylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione CAS No. 59868-43-8

6-(methylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2675161
CAS No.: 59868-43-8
M. Wt: 193.22
InChI Key: XCKPLMWRTAIYBU-UHFFFAOYSA-N
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Description

6-(methylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione is a heterocyclic compound featuring an indole core with a methylsulfanyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzenethiol with maleic anhydride under reflux conditions can yield the desired compound. Another method involves the use of 6-chloroindole-2,3-dione as a starting material, which undergoes nucleophilic substitution with methylthiolate to introduce the methylsulfanyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(methylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The indole core can be reduced under specific conditions to yield dihydroindole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 6-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like methylthiolate or other thiolates are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroindole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

6-(methylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(methylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The indole core may interact with DNA or proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 6-(phenylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione
  • 6-(methylsulfonyl)-2,3-dihydro-1H-indole-2,3-dione
  • 6-(methylsulfanyl)-1H-indole-2,3-dione

Uniqueness

6-(methylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other substituents, making this compound valuable for targeted applications in research and industry.

Biological Activity

6-(Methylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione is a compound belonging to the indole family, recognized for its diverse biological activities. This article delves into its biological activity, particularly focusing on its antimicrobial and anticancer properties. The compound's unique structure, featuring a methylsulfanyl group, contributes to its interaction with various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H9NO2S\text{C}_9\text{H}_9\text{N}\text{O}_2\text{S}

This structure is significant for its biological interactions and potential therapeutic applications. The methylsulfanyl group enhances the compound's reactivity and solubility, influencing its pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent studies. It has shown significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and NCI-H460 (lung cancer).

Table 2: Cytotoxicity Data of this compound

Cell LineIC50 (µM)
HeLa7.01 ± 0.60
MCF-714.31 ± 0.90
NCI-H4608.55 ± 0.35

The compound's mechanism of action in cancer cells may involve the induction of apoptosis and inhibition of cell proliferation through interaction with key cellular pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The methylsulfanyl group may modulate enzyme activity by binding to active sites or altering conformational states.
  • DNA Interaction : The indole core can intercalate into DNA structures, potentially disrupting replication and transcription processes.

Case Studies

Several studies have highlighted the promising biological activities of this compound:

  • Antimicrobial Study : A study demonstrated that the compound effectively inhibited the growth of multidrug-resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
  • Cancer Research : In vitro studies showed that treatment with this compound resulted in significant reductions in cell viability in several cancer cell lines. Further investigations revealed that it induces apoptosis via the intrinsic pathway .

Properties

IUPAC Name

6-methylsulfanyl-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-13-5-2-3-6-7(4-5)10-9(12)8(6)11/h2-4H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKPLMWRTAIYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)C(=O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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